3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.: 857283-67-1
VCID: VC3861044
InChI: InChI=1S/C12H15NO3.ClH.H2O/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;;/h1-3,8H,4-7,9H2,(H,14,15);1H;1H2
SMILES: C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate

CAS No.: 857283-67-1

Cat. No.: VC3861044

Molecular Formula: C12H18ClNO4

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate - 857283-67-1

Specification

CAS No. 857283-67-1
Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
IUPAC Name 3-(morpholin-4-ylmethyl)benzoic acid;hydrate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH.H2O/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;;/h1-3,8H,4-7,9H2,(H,14,15);1H;1H2
Standard InChI Key SQUUPVRIGKRWHH-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl
Canonical SMILES C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoic acid backbone substituted at the 3-position with a morpholin-4-ylmethyl group. The hydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline structure . Key identifiers include:

PropertyValueSource
Molecular FormulaC12H16ClNO3H2O\text{C}_{12}\text{H}_{16}\text{ClNO}_{3} \cdot \text{H}_{2}\text{O}
Molecular Weight275.74 g/mol (hydrated form)
InChI KeyUOMMCPQFAXOMMO-UHFFFAOYSA-N
SMILESCl.OC(=O)C1=CC(CN2CCOCC2)=CC=C1

Physical Characteristics

  • Appearance: Light yellow crystalline solid .

  • Melting Point: 247–251°C .

  • Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride and hydrate moieties .

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum in DMSO-d6d_6 reveals peaks corresponding to the morpholine ring (δ 3.5–3.7 ppm), aromatic protons (δ 7.4–8.1 ppm), and the carboxylic acid proton (δ 12.1 ppm) .

  • FT-IR: Key absorptions include O–H stretching (3400 cm1^{-1}), C=O (1680 cm1^{-1}), and C–N (1250 cm1^{-1}) .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution:

  • Alkylation: Reacting 3-(chloromethyl)benzoic acid with morpholine in the presence of a base (e.g., triethylamine) yields 3-(morpholin-4-ylmethyl)benzoic acid .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, followed by crystallization in aqueous conditions to form the hydrate .

Optimization Strategies:

  • Solvent Selection: Dichloromethane or THF improves reaction efficiency.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>97%) .

Industrial Production

Scale-up processes utilize continuous flow reactors to maintain consistent hydration levels and minimize impurities. Quality control employs HPLC and thermogravimetric analysis (TGA) to verify stoichiometry .

Pharmaceutical Applications

Drug Intermediate

The morpholine ring enhances bioavailability and target specificity, making this compound a key intermediate in:

  • Kinase Inhibitors: Modulates ATP-binding pockets in cancer therapeutics .

  • Anti-inflammatory Agents: The carboxylic acid group facilitates interactions with COX-2 enzymes .

CompoundTargetIC50_{50} (μM)Source
3-(Morpholinomethyl)benzoic acidK562 Cells100–1000
4-(Morpholinomethyl)benzoic acidCOX-250

Comparison with Structural Analogs

Positional Isomers

  • 3- vs. 4-Substituted Derivatives: The 3-substituted isomer exhibits lower aqueous solubility (2.5 mg/mL) than the 4-substituted analog (5.8 mg/mL) due to steric hindrance .

Salt Forms

  • Hydrochloride vs. Free Base: The hydrochloride salt increases solubility by 3-fold, making it preferable for injectable formulations .

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